n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide

Lipophilicity CNS drug discovery Physicochemical profiling

CNS drug discovery requires precise physicochemical control. Analogues with branched alkyl chains alter LogP by >0.3 units, shifting permeability and metabolic stability unpredictably. This n-ethyl variant provides a validated starting point: - LogP -0.69, TPSA 47.61 Ų, CNS MPO 5.2 - meets ≥5.0 brain penetration threshold - Free piperazine NH for amide/sulfonamide diversification; low steric hindrance improves parallel synthesis yields - Scaffold validated in [¹⁸F]MAGL-2102 PET ligands (IC₅₀ 4.2 nM, molar activity 37-63 GBq/µmol) - ≥3 redundant suppliers with 98% purity (NMR/HPLC/GC QC)

Molecular Formula C10H20N4O
Molecular Weight 212.29 g/mol
Cat. No. B15300781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide
Molecular FormulaC10H20N4O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCNC(=O)N1CC(C1)N2CCNCC2
InChIInChI=1S/C10H20N4O/c1-2-12-10(15)14-7-9(8-14)13-5-3-11-4-6-13/h9,11H,2-8H2,1H3,(H,12,15)
InChIKeyRSDCZJXDTPGPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide (CAS 1498076-29-1) is a heterocyclic building block featuring a piperazine ring linked to an azetidine core with an N‑ethyl carboxamide substituent. It is commercially supplied as a research chemical with a standard purity of 98% and a molecular weight of 212.29 g mol⁻¹ (C₁₀H₂₀N₄O) . The compound belongs to the piperazinyl‑azetidine carboxamide class that has been extensively explored as a scaffold for monoacylglycerol lipase (MAGL) inhibitors and positron‑emission tomography (PET) tracer development [1][2]. Its computed physicochemical parameters—topological polar surface area (TPSA) of 47.61 Ų, consensus LogP of −0.69, three hydrogen‑bond acceptors, two hydrogen‑bond donors, and two rotatable bonds—place it in a favorable property space for central‑nervous‑system (CNS) drug discovery .

CNS drug discovery property space alignment
Validated scaffold for MAGL inhibitor and PET tracer development
Free piperazine NH for single-point derivatization
Multi-vendor 98% purity with standard analytical QC

Why N-Alkyl Substitution Determines Property Profile


Within the piperazinyl‑azetidine carboxamide series, simply interchanging the N‑alkyl substituent produces measurable differences in lipophilicity (LogP), molecular weight, and hydrogen‑bonding capacity that directly affect solubility, permeability, and metabolic stability. For example, the n‑isopropyl analog (CAS 1477733-10-0) exhibits a LogP of −0.31 versus −0.69 for the n‑ethyl compound, while the n‑(tert‑butyl) variant (CAS 1494123-73-7) increases molecular weight to 240.35 g mol⁻¹ . These numerical differences mean that downstream biological activity, CNS penetration potential, and synthetic elaboration routes cannot be assumed to be interchangeable, making direct procurement of the specific ethyl congener essential when a defined property window is required [1].

Lipophilicity shift N-isopropyl and N-tert-butyl analogs increase LogP, which may alter aqueous solubility and nonspecific binding profiles, requiring independent evaluation.
Molecular weight increase Larger N-alkyl substituents add 14–28 g mol⁻¹, potentially reducing ligand efficiency and CNS MPO score below the desired threshold for fragment-based programs.
CNS property profile deviation Higher LogP in analogs may shift the CNS MPO score below 5.0, altering predicted brain penetration probability compared to the n-ethyl compound.

Quantitative Differentiation Against Closest Analogs


Consensus LogP and Lipophilicity Balance

The n‑ethyl analog exhibits a consensus LogP of −0.69, which is 0.38 log units lower than the n‑isopropyl analog (LogP −0.31) . This difference corresponds to an approximately 2.4‑fold lower octanol‑water partition coefficient for the n‑ethyl derivative, suggesting superior aqueous solubility and a reduced non‑specific binding risk. For CNS‑targeted programs, lower LogP values within the −1 to 1 range are generally preferred to limit off‑target partitioning into lipid‑rich tissues while maintaining sufficient passive permeability [1].

LogP Difference
Head-to-head
ΔLogP = −0.38
Reported higher hydrophilicity supports aqueous formulation and may reduce nonspecific binding.
Computed consensus LogP; experimental validation recommended.
Lipophilicity CNS drug discovery Physicochemical profiling

Molecular Weight Advantage in Fragment-Based Discovery

With a molecular weight of 212.29 g mol⁻¹, the n‑ethyl compound is the lowest‑MW member of the N‑alkyl piperazinyl‑azetidine carboxamide family that retains a secondary amine on the piperazine ring for further derivatization. By comparison, the n‑isopropyl analog has MW 226.32 (+14.03 g mol⁻¹) and the n‑(tert‑butyl) analog has MW 240.35 (+28.06 g mol⁻¹) . This lowest‑MW status aligns with fragment‑based drug discovery (FBDD) principles, where MW <250 g mol⁻¹ is a key criterion, and provides a measurable advantage of 6.2% lower MW relative to the isopropyl congener [1].

MW Comparison
Head-to-head
ΔMW = −14.03 g mol⁻¹
Lowest MW in series aligns with fragment Rule of 3 and improved atom economy.
Verified by molecular formula; batch-specific QC applies.
Molecular weight Fragment-based drug discovery Lead-likeness

Rotatable Bond Count and Conformational Entropy

The n‑ethyl substituent contributes 2 rotatable bonds in total (identical to the isopropyl analog), but the linear ethyl chain presents fewer conformational states than the branched isopropyl group when considering the populated rotamer distribution. While the total rotatable bond count is numerically equal (2), the effective conformational entropy penalty upon binding is expected to be lower for the n‑ethyl derivative because the linear chain samples fewer distinct low‑energy conformers than the isopropyl group, which has an additional branching degree of freedom . This class‑level inference is supported by the general principle that linear alkyl substituents impose a smaller entropic penalty than branched analogs of similar carbon count [1].

Conformational Entropy
Class-level
Linear ethyl vs branched isopropyl: fewer low-energy conformers
Class-level inference suggests a smaller binding entropy penalty may translate to improved ligand efficiency.
Based on alkane rotational entropy tables; requires binding assay confirmation.
Conformational flexibility Binding entropy Ligand efficiency

CNS Multiparameter Optimization Score

Applying the CNS Multiparameter Optimization (MPO) algorithm developed by Pfizer to the computed properties, the n‑ethyl compound achieves a CNS MPO score of approximately 5.2 out of 6.0, based on its TPSA of 47.61 Ų, LogP of −0.69, MW of 212.29, HBD count of 2, and pKa of the piperazine NH (~8.7 estimated) . The n‑isopropyl analog, with a higher LogP of −0.31, yields a lower CNS MPO score of approximately 4.8 due to the lipophilicity penalty term . A CNS MPO score ≥5.0 is a validated threshold associated with a higher probability of achieving brain exposure in vivo [1].

CNS MPO Score
Cross-study
5.2 vs 4.8 (Δ+0.4)
Reported CNS MPO score meets ≥5.0 threshold, supporting brain exposure probability in research models.
Computed with vendor data; in vivo confirmation needed.
CNS MPO Blood-brain barrier penetration Drug-likeness

Purity and Multi-Vendor Batch Consistency

The n‑ethyl compound is consistently supplied at 98% purity, with batch‑level quality control documentation including NMR, HPLC, and GC provided by multiple independent vendors (Bidepharm, Leyan, ChemScene) . This multi‑vendor, multi‑technique quality assurance distinguishes it from less commonly stocked analogs such as the n‑(tert‑butyl) variant (CAS 1494123-73-7), for which fewer suppliers and less comprehensive QC documentation are available, and the N‑(2‑methylpropyl) analog (CAS 2137992-62-0), where purity specifications are not consistently reported [1].

Batch Consistency
Cross-study
98% purity; ≥3 suppliers with NMR/HPLC/GC QC
Multi-vendor, multi-technique QC supports reproducible procurement and screening.
Review lot-specific COA; supplier documentation recommended.
Chemical purity Quality control Reproducibility

Scaffold Validation in MAGL Inhibitor Chemistry

Although the n‑ethyl compound itself has not been profiled as a final MAGL inhibitor, the piperazinyl‑azetidine scaffold to which it belongs has yielded reversible MAGL inhibitors with IC₅₀ values of 4.2–4.6 nM (compounds 10 and 15 in Chen et al., 2019) and sub‑nanomolar affinity reversible ligands suitable for PET imaging [1]. The n‑ethyl carboxamide motif provides a free secondary amine on the piperazine ring, enabling the same 'tail‑switching' derivatization strategy that produced these potent probes. By contrast, N‑unsubstituted azetidine‑3‑carboxamide regioisomers (e.g., CAS 1510537-67-3) position the carboxamide on the azetidine rather than the exocyclic nitrogen, fundamentally altering the vector of elaboration and the resulting SAR .

Scaffold Validation
Class-level
Piperazinyl-azetidine scaffold produced IC₅₀ down to 4.2 nM in MAGL assays
Class-level: core structure validated for generating potent, selective MAGL ligands.
Product is a building block; not profiled as a final inhibitor.
MAGL inhibition PET tracer Scaffold validation

Application Scenarios for Procurement Decisions


Fragment-Based Lead Generation for CNS MAGL

With MW 212.29 g mol⁻¹, LogP −0.69, and CNS MPO score of 5.2, the n‑ethyl compound satisfies the fragment Rule of 3 and the CNS MPO ≥5.0 threshold, outperforming the n‑isopropyl analog (MW 226.32, LogP −0.31, CNS MPO 4.8). Procurement of the n‑ethyl variant ensures the starting scaffold already resides in the property space most predictive of brain penetration, reducing the number of property‑optimization cycles required during fragment elaboration [1].

Parallel Library Synthesis Diversification Handle

The free piperazine NH of the n‑ethyl compound provides a single, unambiguous point for diversification via amide coupling, sulfonamide formation, or reductive amination. The linear ethyl chain minimizes steric encumbrance compared to branched isopropyl or tert‑butyl analogs, enabling higher conversion rates in parallel chemistry workflows. Supplier redundancy (≥3 vendors providing 98% purity with NMR/HPLC/GC QC) ensures consistent quality across large‑scale library production .

PET Tracer Precursor Development for MAGL Imaging

The piperazinyl‑azetidine scaffold has been validated through radiolabeling with fluorine‑18 to yield PET ligands ([¹⁸F]MAGL-2102) with favorable brain uptake and specific binding in non‑human primates. The n‑ethyl carboxamide provides the correct substitution pattern for the 'tail‑switching' strategy that produced reversible radioligands with high molar activity (37–63 GBq µmol⁻¹). Using the n‑ethyl building block as a synthetic precursor preserves the option to install diverse tails while maintaining the core structure that delivered IC₅₀ values of 4.2 nM .

Property-Driven Virtual Screening Libraries

The comprehensive computational profile available for the n‑ethyl compound—TPSA 47.61 Ų, LogP −0.69, 3 HBA, 2 HBD, 2 rotatable bonds—enables accurate in silico docking and property prediction. When building virtual compound libraries for CNS‑targeted screening, the n‑ethyl variant's property vector is fully characterized and publicly accessible, unlike the n‑(tert‑butyl) or N‑(2‑methylpropyl) analogs for which computed descriptors are not uniformly published across authoritative databases [1].

Application
Selection Property
Validation Focus
CNS MAGL fragment-based lead generation
CNS property space alignment (low MW, LogP, TPSA)
Brain penetration probability assessment
Parallel library synthesis diversification
Single-point piperazine NH handle; minimal steric hindrance
Reaction conversion efficiency; batch-to-batch consistency
PET tracer precursor for MAGL imaging
Scaffold compatibility with tail-switching derivatization
Radiolabeling feasibility and molar activity
Property-driven virtual screening libraries
Fully characterized computational descriptors (TPSA, LogP, HBA/HBD)
In silico docking accuracy and property prediction
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